molecular formula C20H17NO5S B5958141 [2-[Acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate

[2-[Acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate

Cat. No.: B5958141
M. Wt: 383.4 g/mol
InChI Key: QADYVQDJVWJEDY-UHFFFAOYSA-N
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Description

[2-[Acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate: is a complex organic compound that features a naphthalene ring, an acetyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[Acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate typically involves multiple steps. One common method includes the acetylation of naphthalene-2-sulfonamide followed by the esterification with phenyl acetate. The reaction conditions often require the use of acetic anhydride or acetyl chloride as acetylating agents, and the presence of a base such as pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Sulfoxides or sulfides.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural components may mimic certain biological molecules, making it useful in biochemical assays.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical modifications makes it a candidate for drug design and discovery.

Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which [2-[Acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate exerts its effects involves interactions with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The sulfonyl group may interact with biological molecules, influencing their function and activity. These interactions can affect various cellular pathways, leading to changes in cellular behavior and responses .

Comparison with Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-2-sulfonamide share structural similarities.

    Acetylated compounds: Acetylsalicylic acid (aspirin) is an example of a compound with an acetyl group.

    Sulfonyl compounds: Sulfonamides, such as sulfamethoxazole, are similar in containing a sulfonyl group.

Uniqueness: What sets [2-[Acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate apart is the combination of these functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .

Properties

IUPAC Name

[2-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-14(22)21(19-9-5-6-10-20(19)26-15(2)23)27(24,25)18-12-11-16-7-3-4-8-17(16)13-18/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADYVQDJVWJEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1OC(=O)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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